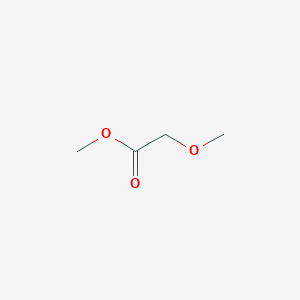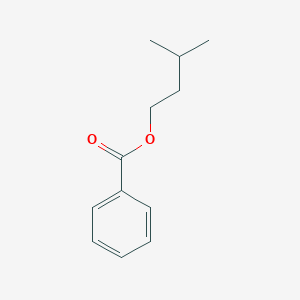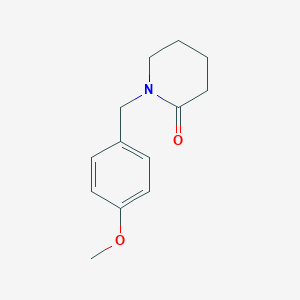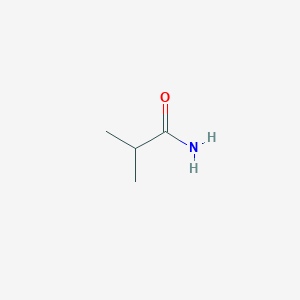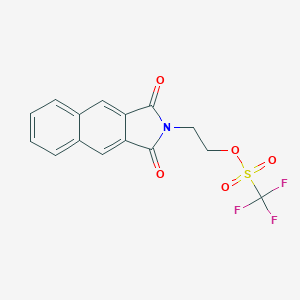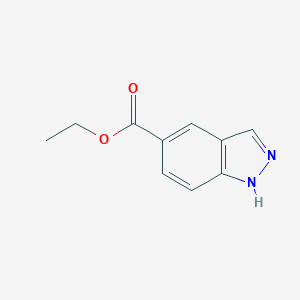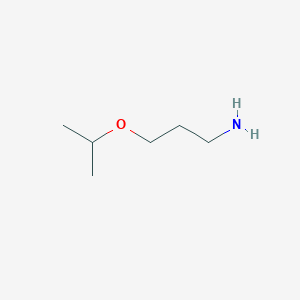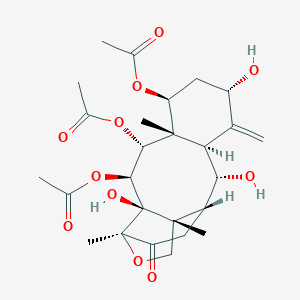
2-Deacetyl-5-decinnamatetaxagifine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Deacetyl-5-decinnamatetaxagifine (DTX-3) is a natural taxane diterpene isolated from the bark of the yew tree Taxus chinensis. It has gained significant attention in the field of cancer research due to its potent anticancer activity against various types of cancer cells.
科学的研究の応用
Taxane Derivatives in Medicinal Chemistry
2-Deacetyl-5-decinnamatetaxagifine is identified as one of the novel taxane diterpenes isolated from the leaves and stems of Taxus chinensis. This discovery contributes to the broader understanding of taxane derivatives in medicinal chemistry. Taxanes are known for their significant therapeutic potential, particularly in cancer treatment (Zhang, Wiedenfeld, & Röder, 1991).
Role in Histone Deacetylation
Histone deacetylation is a crucial process in regulating gene expression and cellular functions. Studies on various compounds including 2-Deacetyl-5-decinnamatetaxagifine have provided insights into the roles and mechanisms of histone deacetylases (HDACs). These studies help in understanding the molecular frameworks of NAD-dependent histone deacetylation and their implications in genomic silencing and potentially aging (Seto & Yoshida, 2014).
Insights into Deacetylation Mechanisms
Research on melatonin deacetylation, for instance, sheds light on the biochemical mechanisms of deacetylation. Such studies, while not directly focused on 2-Deacetyl-5-decinnamatetaxagifine, provide a background understanding relevant to the compound's potential biochemical pathways and applications (Grace, Cahill, & Besharse, 1991).
Applications in Biomedical Fields
2-Deacetyl-5-decinnamatetaxagifine, through its association with chitin and chitosan, finds its significance in biomedical applications. The deacetylated derivatives of chitin, like chitosan, have been extensively studied for their use in various biomedical applications, such as wound healing, drug delivery, and tissue engineering (Jayakumar, Prabaharan, Nair, & Tamura, 2010).
Potential in Cancer Therapy
The role of compounds like 2-Deacetyl-5-decinnamatetaxagifine in inhibiting HDAC activity has been explored for its therapeutic potential in cancer treatment. The selective inhibition of HDAC, as observed in related compounds, suggests a promising avenue for cancer therapy (Ontoria et al., 2009).
特性
CAS番号 |
135996-82-6 |
|---|---|
製品名 |
2-Deacetyl-5-decinnamatetaxagifine |
分子式 |
C26H36O11 |
分子量 |
524.6 g/mol |
IUPAC名 |
[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4-diacetyloxy-2,8,11-trihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl] acetate |
InChI |
InChI=1S/C26H36O11/c1-11-16(30)9-18(35-12(2)27)24(6)19(11)20(32)15-8-17(31)25(7)26(33,23(15,5)10-34-25)22(37-14(4)29)21(24)36-13(3)28/h15-16,18-22,30,32-33H,1,8-10H2,2-7H3/t15-,16-,18-,19-,20+,21-,22-,23-,24+,25+,26-/m0/s1 |
InChIキー |
HOVZKJLKUYBNDD-DELXVENHSA-N |
異性体SMILES |
CC(=O)O[C@H]1C[C@@H](C(=C)[C@@H]2[C@@]1([C@H]([C@@H]([C@@]3([C@]4(CO[C@@]3(C(=O)C[C@H]4[C@H]2O)C)C)O)OC(=O)C)OC(=O)C)C)O |
SMILES |
CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)CC4C2O)C)C)O)OC(=O)C)OC(=O)C)C)O |
正規SMILES |
CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)CC4C2O)C)C)O)OC(=O)C)OC(=O)C)C)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



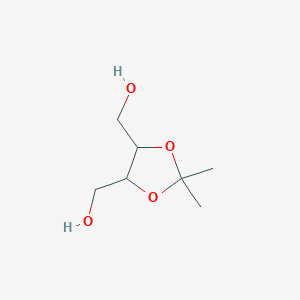
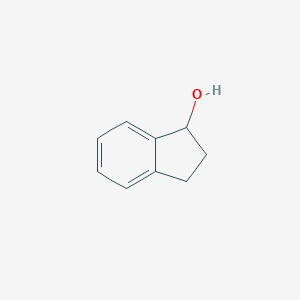
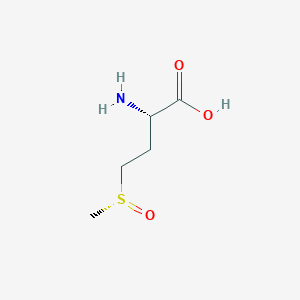
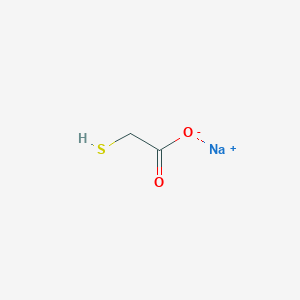
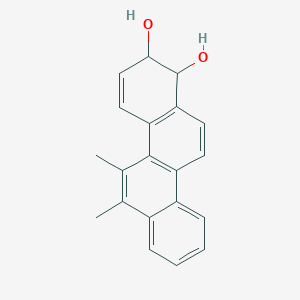
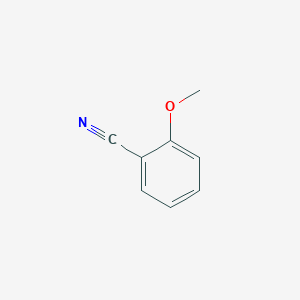
![2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylphenyl]-4-iodoisoindole-1,3-dione](/img/structure/B147134.png)
